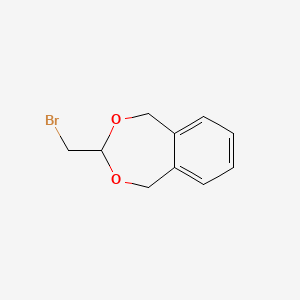

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is an organic compound that features a benzodioxepine ring with a bromomethyl substituent

Mécanisme D'action

Target of Action

It’s worth noting that bromomethyl groups are often used in the synthesis of various pharmaceuticals and bioactive compounds .

Mode of Action

Bromomethyl groups are known to be reactive and can participate in various chemical reactions . For instance, they can undergo nucleophilic substitution reactions, which could potentially lead to the modification of target biomolecules .

Biochemical Pathways

Compounds with bromomethyl groups are often used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests that the compound could potentially interfere with biochemical pathways involving carbon–carbon bond formation.

Pharmacokinetics

The bromomethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .

Result of Action

Bromomethyl compounds have been shown to participate in various chemical reactions, potentially leading to the modification of target biomolecules .

Action Environment

The action, efficacy, and stability of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the reactivity of the bromomethyl group .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine typically involves the bromination of a precursor compound. One common method is the bromination of 1,5-dihydro-2,4-benzodioxepine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, allowing for better control over reaction conditions and product quality.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine can undergo various chemical reactions, including:

Nucleophilic substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

Nucleophilic substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of methyl-substituted benzodioxepine.

Applications De Recherche Scientifique

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

Material Science: Utilized in the synthesis of polymers and materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzyl bromide: Similar structure with a bromomethyl group attached to a benzene ring.

1,3-Dibromomethylbenzene: Contains two bromomethyl groups on a benzene ring.

Bromomethylbenzene: A simpler structure with a single bromomethyl group on a benzene ring.

Uniqueness

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is unique due to the presence of the benzodioxepine ring, which imparts distinct chemical and physical properties compared to simpler benzene derivatives

Activité Biologique

3-(Bromomethyl)-1,5-dihydro-2,4-benzodioxepine is a compound that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various receptors and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a benzodioxepine core with a bromomethyl substituent. This structure is significant as it influences the compound's reactivity and biological interactions.

Receptor Interactions

Research indicates that this compound exhibits activity as a ligand for serotonin receptors, particularly 5-HT3 and 5-HT4 receptors. These receptors are implicated in various physiological processes, including mood regulation and gastrointestinal function.

- 5-HT3 Receptors : The compound acts as an antagonist at these receptors, which are involved in mediating nausea and anxiety. Studies have shown that compounds with similar structures can inhibit serotonin-induced contractions in smooth muscle tissues, suggesting potential applications in treating gastrointestinal disorders .

- 5-HT4 Receptors : It has been noted that this compound may act as an agonist at 5-HT4 receptors, which play a role in enhancing gastrointestinal motility. The ability to modulate these receptors could be beneficial in treating conditions like irritable bowel syndrome (IBS) and other gastrointestinal motility disorders .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits varying degrees of inhibitory effects on specific enzymes and receptor activities:

These values indicate the concentration required to inhibit 50% of receptor activity, highlighting the compound's potency.

Case Studies

Several studies have explored the therapeutic potential of compounds related to this compound:

- Gastrointestinal Disorders : A study investigated the effects of similar benzodioxepine derivatives on gastrointestinal motility. The results suggested that these compounds could effectively reduce symptoms associated with IBS by modulating serotonin levels in the gut .

- Neurological Applications : Another research effort focused on the cognitive effects of serotonin receptor modulators. The findings indicated that compounds influencing 5-HT3 and 5-HT4 receptors could potentially alleviate symptoms of anxiety and depression by restoring serotonergic balance in the brain .

Propriétés

IUPAC Name |

3-(bromomethyl)-1,5-dihydro-2,4-benzodioxepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-5-10-12-6-8-3-1-2-4-9(8)7-13-10/h1-4,10H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLOTYGUMKJPKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2COC(O1)CBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.